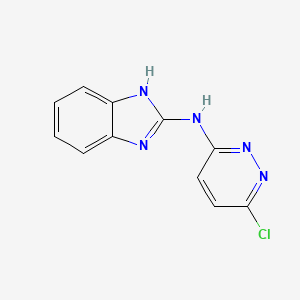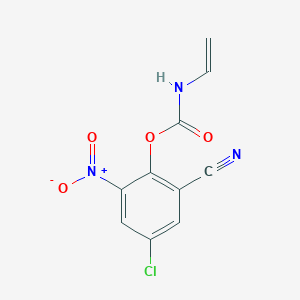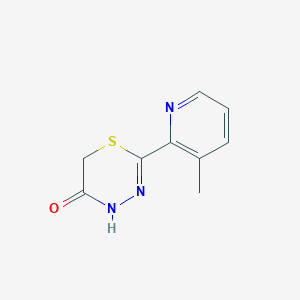
2-(3-Methylpyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylpyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a thiadiazine ring fused with a pyridine moiety, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the thiadiazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-(3-Methylpyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
科学的研究の応用
2-(3-Methylpyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3-Methylpyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exert anti-inflammatory effects by modulating the activity of inflammatory mediators.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one: Lacks the methyl group at the 3-position of the pyridine ring.
2-(3-Methylpyridin-2-yl)-4H-1,3,4-oxadiazin-5(6H)-one: Contains an oxadiazine ring instead of a thiadiazine ring.
Uniqueness
2-(3-Methylpyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one is unique due to the presence of both a methyl group and a thiadiazine ring, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
88038-44-2 |
|---|---|
分子式 |
C9H9N3OS |
分子量 |
207.25 g/mol |
IUPAC名 |
2-(3-methylpyridin-2-yl)-4H-1,3,4-thiadiazin-5-one |
InChI |
InChI=1S/C9H9N3OS/c1-6-3-2-4-10-8(6)9-12-11-7(13)5-14-9/h2-4H,5H2,1H3,(H,11,13) |
InChIキー |
SGCYNOSYBLJLAS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C2=NNC(=O)CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)
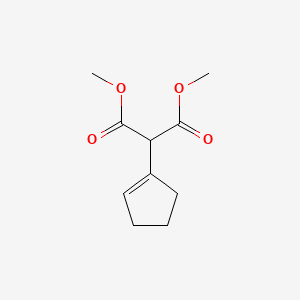

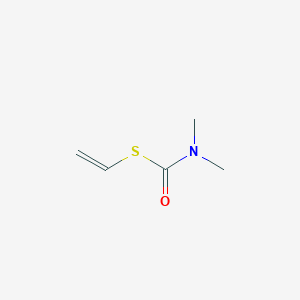

![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
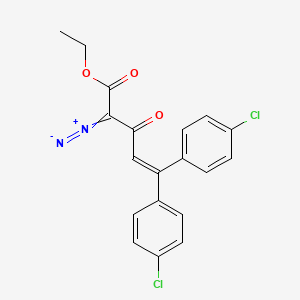
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
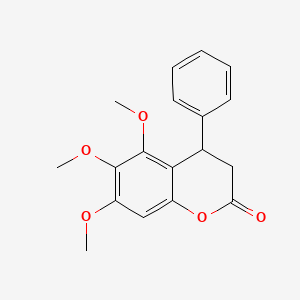
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

